2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine
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Overview
Description
2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 4-bromobenzoyl chloride under acidic conditions. The reaction is followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of various substituted imidazo[4,5-c]pyridine derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of dehalogenated imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-chloro-1H-imidazo(4,5-c)pyridine
- 2-(4-Methylphenyl)-4-chloro-1H-imidazo(4,5-c)pyridine
- 2-(4-Fluorophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine
Uniqueness
2-(4-Bromophenyl)-4-chloro-1H-imidazo(4,5-c)pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for various chemical transformations. The combination of these halogens also contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry.
Properties
CAS No. |
75008-00-3 |
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Molecular Formula |
C12H7BrClN3 |
Molecular Weight |
308.56 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H7BrClN3/c13-8-3-1-7(2-4-8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17) |
InChI Key |
NOFAYXAPSXNFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=CN=C3Cl)Br |
Origin of Product |
United States |
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